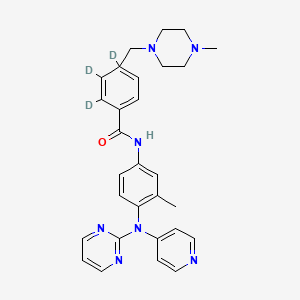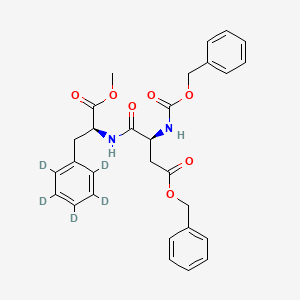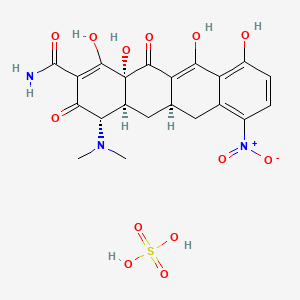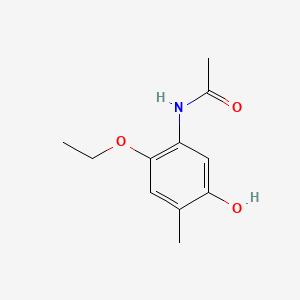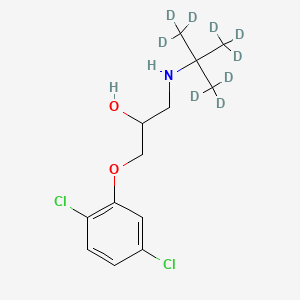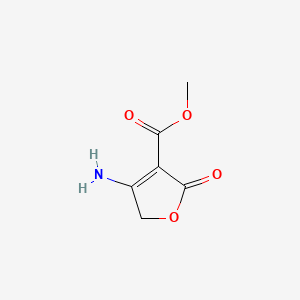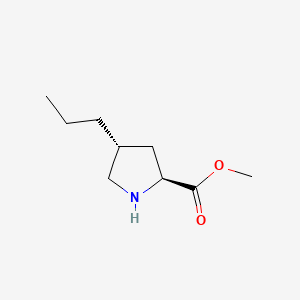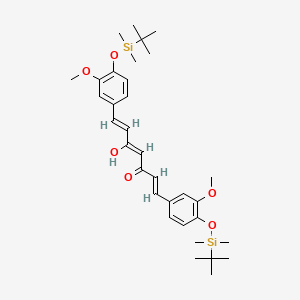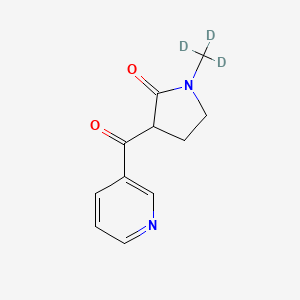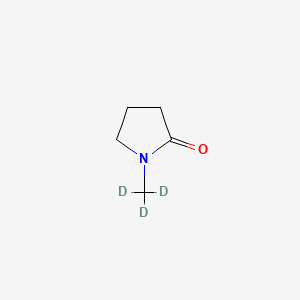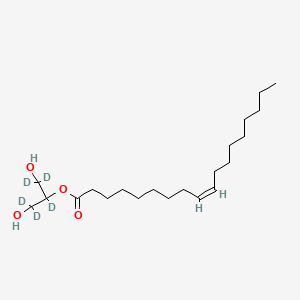
2-Oleoyl Glycerol-d5
Overview
Description
2-Oleoyl Glycerol-d5, also referred to as 2-OG-d5, is an isotope-labeled derivative of 2-oleoyl glycerol . It’s a metabolite of 2-acylglycerol used as a biomarker . It’s a glycerol ester of oleic acid, containing five deuterium atoms that replace five hydrogen atoms in the molecule . It’s a white crystalline powder that is highly soluble in organic solvents such as methanol, ethanol, and chloroform .
Molecular Structure Analysis
The molecular formula of 2-Oleoyl Glycerol-d5 is C21H35D5O4 . It has a molecular weight of 361.57 . The structure includes an 18:1 oleoyl group at the sn-2 position of glycerol .Chemical Reactions Analysis
2-Oleoyl Glycerol-d5, like 2-arachidonoyl glycerol (2-AG), is metabolized by monoacylglycerol lipase, but, unlike 2-AG, it is not metabolized by cyclooxygenases or lipoxygenases . More details about its chemical reactions are not provided in the available sources.Physical And Chemical Properties Analysis
2-Oleoyl Glycerol-d5 is a white crystalline powder that is highly soluble in organic solvents such as methanol, ethanol, and chloroform . More specific physical and chemical properties are not detailed in the available sources.Scientific Research Applications
Hepatic Function Differentiation : 2-Oleoyl Glycerol-d5 has been used to differentiate the hepatic functions of Diacylglycerol acyltransferase (DGAT) isoforms DGAT1 and DGAT2. Research shows that DGAT2, not DGAT1, mediates TG synthesis incorporating 2-Oleoyl Glycerol-d5, revealing distinct physiological roles of these enzymes in hepatic TG synthesis (Qi et al., 2012).
MGAT2 Activity Tracing : The compound is used to trace Monoacylglycerol acyltransferase 2 (MGAT2) activity, demonstrating its role in synthesizing diacylglycerol from 2-Oleoyl Glycerol-d5 in vitro and in vivo. This highlights its application in studying the monoacylglycerol pathway and MGAT2 activity (Qi et al., 2017).
Enzyme Induction Study : It's utilized in enzyme induction studies, like demonstrating the rise in ornithine decarboxylase activity in isolated mouse epidermal cells. This is significant for understanding the biochemical pathways in cellular processes (Sasakawa et al., 1985).
Study of Platelet Activation : 2-Oleoyl Glycerol-d5 helps in researching platelet activation, as it induces an increase in phosphatidylinositol 4-phosphate, elucidating the lipid's role in platelet activation (de Chaffoy de Courcelles et al., 1984).
Pharmacological Research : The compound plays a role in pharmaceutical research, such as the study of GPR119 agonist activities and its impact on GLP-1 release in humans, which is vital in understanding the metabolism and treatment of diabetes (Hansen et al., 2011).
Lipid Bilayer Membrane Studies : It is used in characterizing lipid bilayer membrane structures, essential for understanding cell membrane dynamics (Yepuri et al., 2016).
Mechanism of Action
2-Oleoyl Glycerol-d5 is used to understand the mechanism of action and physiological effects of 2-OG . Activation of CB1 and CB2 receptors through the binding of 2-OG initiates diverse signaling pathways, leading to the regulation of physiological processes . It’s an agonist of GPR119, stimulating the release of glucagon-like peptide-1 from intestinal L-cells .
Future Directions
The study of 2-Oleoyl Glycerol-d5 can provide additional avenues of research aimed at elucidating biosynthetic, metabolic, and signaling properties of these molecules . Drosophila melanogaster, for example, represents another model system to use for the study of 2-acyl glycerol and N-acyl amide signaling .
properties
IUPAC Name |
(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGQKDVAURUGE-FNKKQMTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)OC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858250 | |
| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oleoyl Glycerol-d5 | |
CAS RN |
946524-37-4 | |
| Record name | 2-Hydroxy-1-(hydroxymethyl-d2)ethyl-1,2,2-d3 (9Z)-9-octadecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




